

CVN766: A Pharmacological Tool for Interrogating the Orexin-1 Receptor System

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Compound of Interest		
Compound Name:	CVN766	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CVN766 is a potent and exquisitely selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor implicated in a range of physiological processes, including motivation, reward, and stress responses. Its high selectivity for OX1R over the orexin-2 receptor (OX2R) makes it a valuable pharmacological tool to dissect the specific roles of OX1R signaling in both normal physiology and pathological conditions. These application notes provide a comprehensive overview of **CVN766**'s pharmacological properties and detailed protocols for its use in in vitro and in vivo research settings.

Mechanism of Action

CVN766 acts as a competitive antagonist at the OX1R. By binding to the receptor, it prevents the endogenous orexin peptides (orexin-A and orexin-B) from activating downstream signaling cascades. The orexin-1 receptor is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to diverse intracellular responses. **CVN766**'s blockade of these pathways allows for the specific investigation of OX1R-mediated functions.

Data Presentation In Vitro Pharmacological Profile of CVN766



Parameter	Species	OX1R	OX2R	Selectivity (OX2R/OX1 R)	Reference
IC50	Human	8 nM	>10,000 nM	>1250-fold	[1]
рКі	Human	8.14 ± 0.03	4.89 ± 0.08	>1000-fold	[2]

Preclinical Pharmacokinetic Parameters of CVN766

Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/m L)	Brain/PI asma Ratio	Referen ce
Rat	РО	10	1.0	834	4130	1.2	[3]
Dog	РО	3	2.0	546	5480	N/A	[3]

Note: Preclinical pharmacokinetic data can vary between studies and is presented here as representative values.

Human Phase 1 Clinical Trial Pharmacokinetic Profile of CVN766

Parameter	Value
Tolerability	Well-tolerated with no serious adverse events. [4]
Dosing Regimen	Profile supports once-a-day dosing.[4]
CNS Exposure	Robust CNS exposure confirmed.[4]
Somnolence	No evidence of somnolence compared to placebo.[4]

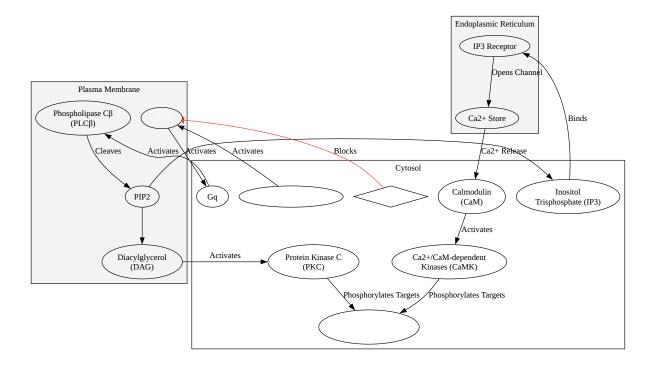
Signaling Pathways

The orexin-1 receptor, upon activation by its endogenous ligands, can initiate multiple downstream signaling cascades through its interaction with different G-protein subtypes.



CVN766 effectively blocks these pathways, allowing for the isolation and study of OX1R-dependent signaling.

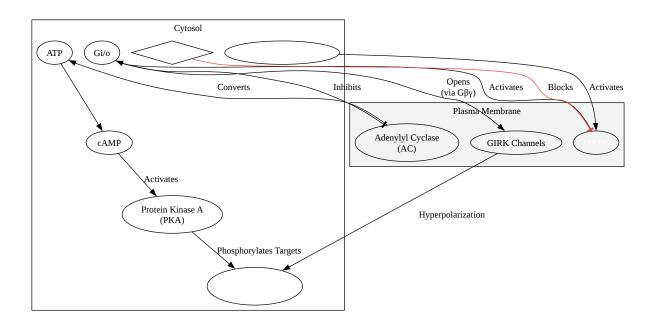
OX1R-Gq Signaling Pathway





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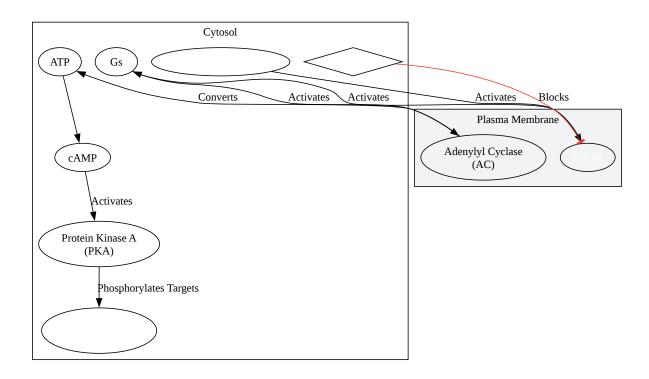
OX1R-Gi/o Signaling Pathway



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OX1R-Gs Signaling Pathway





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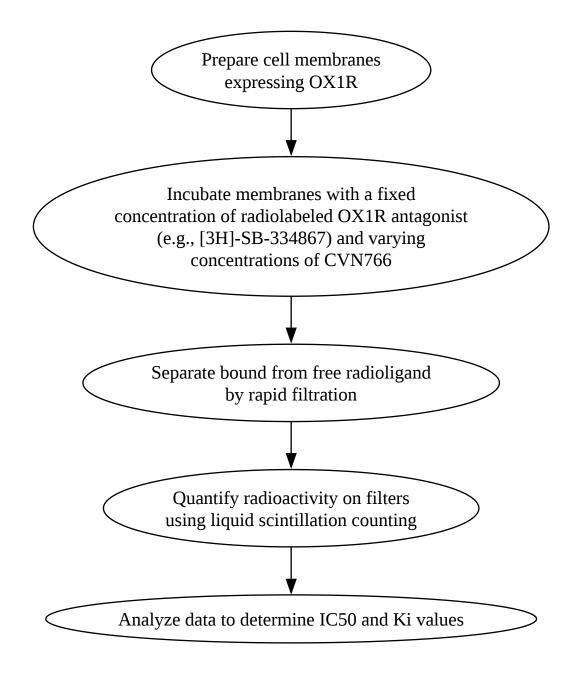
Experimental Protocols

The following protocols are provided as a guide for using **CVN766** in common experimental paradigms. Researchers should optimize these protocols for their specific cell lines or animal models.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of **CVN766** for the orexin-1 receptor.





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Materials:

- Cell membranes expressing human or rodent OX1R
- Radiolabeled OX1R antagonist (e.g., [3H]-SB-334867)
- CVN766
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)



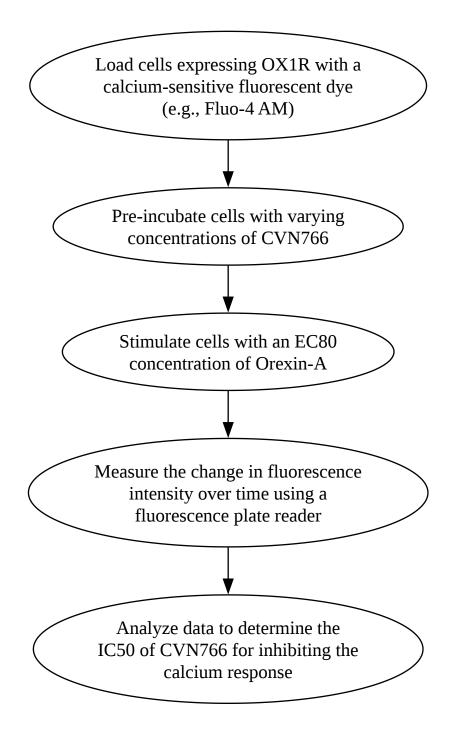
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters (pre-soaked in polyethyleneimine)
- Scintillation fluid
- 96-well plates
- Filtration apparatus
- · Scintillation counter

Procedure:

- Prepare serial dilutions of CVN766 in binding buffer.
- In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of CVN766.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
- Calculate the specific binding at each concentration of CVN766 and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of **CVN766** to block orexin-A-induced increases in intracellular calcium.





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Materials:

- Cells stably expressing human or rodent OX1R (e.g., CHO or HEK293 cells)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)



CVN766

- Orexin-A
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Probenecid (to prevent dye leakage)
- 96- or 384-well black, clear-bottom plates
- Fluorescence plate reader with automated injection capabilities

Procedure:

- Plate the cells in the microplates and allow them to adhere overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
- · Wash the cells with assay buffer.
- Add varying concentrations of CVN766 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
- Use the plate reader to measure baseline fluorescence, then inject a concentration of Orexin-A that elicits a submaximal response (e.g., EC80).
- Continue to measure fluorescence to capture the peak calcium response.
- Calculate the inhibition of the Orexin-A response by CVN766 at each concentration to determine the IC50 value.

In Vivo Models

CVN766 has demonstrated efficacy in several preclinical models relevant to psychiatric disorders.

Objective: To assess the ability of **CVN766** to reverse the social withdrawal induced by subchronic PCP administration.



Procedure:

- Induction of Social Deficit: Administer PCP (e.g., 2 mg/kg, s.c.) to rats for a period of time (e.g., twice daily for 7 days), followed by a washout period (e.g., 7 days).[5]
- Drug Administration: Administer **CVN766** (at various doses, e.g., p.o.) or vehicle to the PCP-treated and control rats prior to the social interaction test.
- Social Interaction Test: Place two unfamiliar rats from the same treatment group into a novel, dimly lit open-field arena.
- Data Collection and Analysis: Videotape the session and score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following). Compare the social interaction time between the different treatment groups.

Objective: To evaluate the anxiolytic-like effects of **CVN766** in a primate model of anxiety.

Procedure:

- Acclimation: Acclimate the marmosets to the testing apparatus.
- Drug Administration: Administer **CVN766** (at various doses, p.o.) or vehicle prior to the test.
- Human Threat Exposure: Expose the marmoset to the back of a human observer for a set period, followed by exposure to the observer's face (the threat stimulus).
- Data Collection and Analysis: Record behaviors such as vocalizations, locomotion, and posture. Analyze the data for changes in anxiety-like behaviors in the presence of the threat.

Objective: To determine if **CVN766** can reduce alcohol-seeking and consumption.

Procedure:

- Training: Train rodents to self-administer alcohol (e.g., 10-20% ethanol solution) by pressing a lever in an operant chamber.[6][7]
- Baseline Establishment: Allow the animals to establish a stable baseline of alcohol selfadministration.



- Drug Administration: Administer CVN766 (at various doses, e.g., i.p. or p.o.) or vehicle prior to the self-administration session.
- Data Collection and Analysis: Record the number of lever presses for alcohol and the volume of alcohol consumed. Compare these measures between the CVN766-treated and vehicle-treated groups.

Conclusion

CVN766 is a highly selective and potent OX1R antagonist that serves as an invaluable tool for elucidating the role of the orexin-1 receptor in various physiological and pathophysiological processes. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models make it a promising compound for both basic research and clinical development. The protocols provided herein offer a starting point for researchers to incorporate **CVN766** into their studies of the orexin system.

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